Thiophene-2,5-diamine
Overview
Description
Thiophene-2,5-diamine is a heterocyclic organic compound with the chemical formula C4H6N2S. It is a derivative of thiophene, featuring two amino groups attached to the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiophene-2,5-diamine can be synthesized through several methods. One common approach involves the heterocyclization of functionalized alkynes. For instance, it can be obtained from 2,2’-thiobis (1-(3-mesityl-3-methylcyclobutyl)ethan-1-one) and glyoxal using the Hinsberg thiophene ring synthesis approach . Another method involves the reaction between [1,1′-binaphthalene]-4,4′-diamine with thiophene-2,5-dicarbaldehyde .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Thiophene-2,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding thiol derivatives.
Substitution: It can participate in substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives .
Scientific Research Applications
Thiophene-2,5-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Medicine: This compound derivatives are being explored for their antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism of action of thiophene-2,5-diamine involves its interaction with various molecular targets and pathways. It acts as a nucleophile, reacting with electrophiles to form covalent bonds. Additionally, it has been shown to inhibit the activity of certain enzymes, including tyrosinase and acetylcholinesterase .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2,5-dicarboxylate: This compound is similar in structure but contains carboxylate groups instead of amino groups.
Thiophene-2,5-diisocyanate: Derived from thiophene-2,5-diamine, this compound is used in synthesizing polyurethanes and polyureas.
Uniqueness
This compound is unique due to its dual amino groups, which confer distinct chemical reactivity and biological activity compared to other thiophene derivatives.
Properties
IUPAC Name |
thiophene-2,5-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c5-3-1-2-4(6)7-3/h1-2H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNSOONNHIJCQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598949 | |
Record name | Thiophene-2,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70598949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70531-89-4 | |
Record name | Thiophene-2,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70598949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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